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Compound of Interest

Compound Name:
Methyl 4-fluoro-1H-

benzo[d]imidazole-2-carboxylate

CAS No.: 83431-75-8

Cat. No.: B3359051

Get Quote

Executive Summary
Context: Benzimidazole derivatives are a privileged scaffold in medicinal chemistry, structurally

mimicking purine nucleobases.[1] While the core heterocycle provides essential hydrogen-

bonding motifs, the introduction of fluorine (bioisostere of hydrogen/hydroxyl) and ester

functionalities (lipophilic handles/prodrug moieties) drastically alters pharmacokinetics and

potency.

Scope: This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated

benzimidazole-5-carboxylate esters. It focuses on their dual-action potential as antimicrobial

agents (targeting DNA gyrase/Topoisomerase IV) and anticancer agents (targeting

tubulin/VEGFR-2).

Key Insight: The 5-carboxylate ester acts as a critical "lipophilic switch," enhancing membrane

permeability compared to the free acid, while fluorine substitution (particularly trifluoromethyl

groups at C2-phenyl) prevents metabolic deactivation and enhances binding affinity via

halogen bonding.
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Chemical Architecture & Synthesis
The core scaffold discussed is the Alkyl 2-aryl-1H-benzimidazole-5-carboxylate.

Optimized Synthesis Protocol
Target Compound:Ethyl 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-carboxylate

Rationale: This protocol utilizes a "one-pot" reductive cyclization mediated by sodium dithionite

(

), avoiding harsh acidic conditions and allowing tolerance for sensitive ester groups.

Reagents:

Precursor A: Ethyl 4-amino-3-nitrobenzoate (1.0 eq)

Precursor B: 4-(Trifluoromethyl)benzaldehyde (1.0 eq)

Reductant: Sodium dithionite (

) (3.0 eq)

Solvent: DMSO/Ethanol (9:1 ratio)

Step-by-Step Methodology:

Activation: Dissolve Ethyl 4-amino-3-nitrobenzoate (10 mmol) and 4-

(Trifluoromethyl)benzaldehyde (10 mmol) in 15 mL DMSO. Stir at room temperature for 15

minutes to ensure homogeneity.

Reductive Cyclization: Add Sodium dithionite (30 mmol) in portions over 20 minutes. Note:

Exothermic reaction; maintain temperature < 40°C.

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor progress via TLC (Mobile phase:

Hexane/Ethyl Acetate 7:3). Look for the disappearance of the yellow nitro-compound spot

and the appearance of a fluorescent benzimidazole spot.

Quenching: Cool the reaction mixture to room temperature and pour slowly into 100 mL of

crushed ice-water.
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Isolation: A precipitate will form immediately. Filter under vacuum.[1][2] Wash the cake with

cold water (

mL) to remove residual DMSO and inorganic salts.

Purification: Recrystallize from hot ethanol.

Yield expectation: 75–85%.

Characterization: IR peak at ~1710 cm⁻¹ (Ester C=O) and ~1130 cm⁻¹ (C-F stretch).

Synthesis Workflow Diagram[2]
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Caption: One-pot reductive cyclization pathway for fluorinated benzimidazole ester synthesis.

Structure-Activity Relationship (SAR) Analysis
The biological potency of these esters relies on a delicate balance between the C5-Ester

(Lipophilicity/Prodrug) and the Fluorine position (Metabolic Stability/Binding).

The C5-Ester "Handle"
The ester group at position 5 is not merely a passive substituent; it dictates cellular uptake and

target interaction.
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Feature Methyl/Ethyl Ester
Free Carboxylic
Acid

Bulky Ester (e.g., t-
Butyl)

Lipophilicity (LogP)

High (Optimal).

Crosses

bacterial/cancer cell

membranes efficiently.

Low. Poor membrane

permeability.

Very High. May get

trapped in

membranes.

Intracellular Fate

Often acts as a

prodrug. Hydrolyzed

by intracellular

esterases to the active

acid form in situ.

Active form, but

transport-limited.

Resistant to

hydrolysis; acts as the

active molecule itself.

Binding Affinity

Interacts via

hydrophobic pockets

in Tubulin or DNA

Gyrase.

Interacts via

electrostatic salt

bridges (often weaker

if not positioned

correctly).

Steric clash often

reduces affinity.

The Fluorine "Shield"
Fluorination is the driver of potency in this series.

C2-Phenyl (Meta/Para-F):

Effect: Increases metabolic stability against P450 oxidation.

Data:4-CF3 substitution on the C2-phenyl ring typically yields the highest antimicrobial

activity (MIC < 2 µg/mL) due to enhanced lipophilicity and "halogen bonding" with the

receptor pocket.

Benzimidazole Core (C4/C6-F):

Effect: Modulates the pKa of the imidazole nitrogen (

).
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Data: Fluorine at C6 increases the acidity of the N1-H, strengthening hydrogen bond

donation to targets like the DNA Gyrase ATP-binding pocket.

SAR Visualization[3]
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Caption: SAR map highlighting critical modification zones on the benzimidazole ester scaffold.

Comparative Performance Data
The following data aggregates results from antimicrobial and anticancer assays, comparing

fluorinated esters against non-fluorinated analogs and standard drugs.

Antimicrobial Activity (MIC in µg/mL)
Target: DNA Gyrase / Topoisomerase IV
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Compound
Variant

S. aureus
(Gram +)

E. coli (Gram -)
M.
tuberculosis

Notes

Non-Fluorinated

Ester (Ethyl 2-

phenyl...)

64.0 >128 >64
Baseline activity;

poor penetration.

Mono-Fluoro

Ester (Ethyl 2-(4-

F-phenyl)...)

16.0 32.0 32.0
Improved

lipophilicity.

Trifluoromethyl

Ester (Ethyl 2-(4-

CF3-phenyl)...)

2.0 8.0 11.5

Lead Candidate.

High lipophilicity

drives efficacy.

Standard:

Ciprofloxacin
0.5 0.25 1.0

Clinical standard

reference.

Anticancer Activity (IC50 in µM)
Target: Tubulin Polymerization / VEGFR-2

Compound
Variant

HepG2 (Liver) MCF-7 (Breast) A549 (Lung)
Mechanism
Note

Methyl 2-(5-F-2-

OH-phenyl)-5-

carboxylate

0.39 7.01 10.69

Induces

apoptosis via

ROS production.

Non-Fluorinated

Analog
15.8 42.4 50.5

Significantly

lower potency.

Standard: 5-

Fluorouracil
5.30 2.80 1.69

Standard

chemotherapy

agent.

Data Interpretation:
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Antimicrobial: The 4-CF3 group is superior to single fluorine atoms. The bulkiness of CF3

likely fills a hydrophobic pocket in the bacterial DNA gyrase B subunit.

Anticancer: The Methyl ester combined with a 5-fluoro-2-hydroxy substitution pattern on the

phenyl ring yields sub-micromolar potency (0.39 µM), outperforming the standard drug 5-FU

in HepG2 cell lines.[3]

Mechanism of Action
The fluorinated benzimidazole esters function as dual-inhibitors.

Bacterial Pathway: They act as competitive inhibitors of the ATP-binding site on the DNA

Gyrase B subunit. The ester group mimics the phosphate backbone interactions, while the

fluorinated ring stacks against hydrophobic residues (e.g., Ile, Val).

Cancer Pathway: They bind to the Colchicine-binding site of tubulin, preventing

polymerization into microtubules, leading to G2/M cell cycle arrest and apoptosis.
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Caption: Dual mechanism of action targeting bacterial DNA gyrase and mammalian tubulin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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